3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid
Description
Contextualization within Modern Organic Chemistry and Interdisciplinary Sciences
In the landscape of modern organic chemistry, there is a significant focus on creating hybrid molecules that merge distinct chemical motifs to achieve novel functions. The synthesis of molecules that combine heterocyclic and aromatic components is a cornerstone of this endeavor, particularly in fields like medicinal chemistry and materials science. multiscreensite.comopenaccessjournals.com Heterocyclic compounds, which contain atoms other than carbon in their ring structures, are integral to the chemistry of life, forming the basis of DNA, RNA, and many vitamins. multiscreensite.comopenaccessjournals.com Their combination with aromatic systems, such as the benzene (B151609) ring in benzoic acid, allows for the creation of structurally diverse scaffolds with finely tunable electronic and physiological properties. preprints.orgresearchgate.netnumberanalytics.com The study of such conjugates is inherently interdisciplinary, bridging synthetic organic chemistry with pharmacology, biochemistry, and polymer science. multiscreensite.comopenaccessjournals.com
Foundational Structural Features and Their Chemical Significance
The structure of 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid is characterized by three key components: an oxolane ring, a benzoic acid moiety, and an ether linkage.
The Oxolane Ring: Oxolane, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. wikipedia.org It is a polar, versatile structural unit found in numerous natural products and is widely used as a solvent and a precursor in polymer synthesis. hangdachem.comchemicalbook.com The presence of a hydroxyl (-OH) group on the oxolane ring introduces a site for hydrogen bonding, chirality, and potential further functionalization, significantly influencing the molecule's polarity and biological interaction capabilities.
The Benzoic Acid Moiety: Benzoic acid is the simplest aromatic carboxylic acid and a fundamental building block in chemical synthesis. wikipedia.org Its derivatives are prevalent in nature and are crucial intermediates in the production of a vast array of chemicals and pharmaceuticals. researchgate.netaozunchem.com The carboxylic acid group (-COOH) is a key functional group that can act as a hydrogen bond donor and acceptor, and its acidity allows for salt formation, which can modulate solubility and other physicochemical properties. The benzoic acid scaffold is found in numerous approved drugs, highlighting its importance in medicinal chemistry. preprints.orgnih.gov
The Ether Linkage: An ether bond (-O-) connects the oxolane and benzoic acid rings. This linkage provides rotational flexibility to the molecule while being generally more stable to chemical and metabolic degradation than an ester linkage, a feature often sought in drug design.
The combination of the hydrophilic hydroxy-oxolane part with the aromatic benzoic acid core results in an amphiphilic molecule with distinct regions of polarity and non-polarity.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | This compound |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Note: The properties in this table are calculated based on the chemical structure, as extensive experimental data for this specific compound is not widely available.
Evolution of Research Perspectives on Complex Oxolane-Benzoic Acid Conjugates
While research on this compound itself is not extensively published, the scientific interest in related conjugates has grown considerably. Initially, research into benzoic acid derivatives focused on modifying the aromatic ring to alter activity, a common strategy in medicinal chemistry. nih.govnih.gov Similarly, substituted oxolanes have been a subject of intense study, particularly for their role in nucleoside analogues and other biologically active compounds.
More recent research trends emphasize the "late-stage functionalization" of complex molecules and the creation of novel conjugates to explore new chemical space. nih.gov The development of methods to link disparate molecular fragments, such as a heterocyclic alcohol and an aromatic acid, is a key area of synthetic innovation. organic-chemistry.orgresearchgate.netrsc.org The perspective has shifted from studying simple derivatives to designing and synthesizing more complex, multi-functional molecules. The hypothetical research trajectory for a compound like this compound would likely follow this modern paradigm, investigating its potential as a targeted probe, a building block for larger assemblies, or a bioactive agent whose properties emerge from the synergy of its components.
Overview of Major Research Domains Pertinent to the Compound
The unique structural features of this compound suggest its potential relevance in several key research domains:
Medicinal Chemistry: The benzoic acid scaffold is a well-established "privileged structure" in drug discovery, known for its presence in a wide range of therapeutic agents. preprints.orgnih.gov Its derivatives have been investigated for numerous biological activities, including antifungal and anticancer properties. preprints.orgnih.gov The addition of the substituted oxolane ring could serve to modulate pharmacokinetic properties, target specificity, or mechanism of action.
Materials Science and Polymer Chemistry: Heterocyclic and aromatic compounds are fundamental to the development of advanced materials, including conducting polymers and materials for optoelectronics. numberanalytics.comresearchgate.net Benzoic acids can serve as monomers for the synthesis of specialty polymers. The pendant hydroxy-oxolane group offers a reactive handle for cross-linking or further polymerization, potentially leading to new materials with tailored thermal or mechanical properties.
Synthetic Organic Chemistry: The creation of this molecule, specifically the stereoselective formation of the ether linkage between the substituted oxolane and the benzoic acid, presents a notable synthetic challenge. Research in this area would focus on developing efficient and controlled methods for its synthesis, which could then be applied to a broader class of related compounds. organic-chemistry.orgresearchgate.net
Structure
3D Structure
Properties
CAS No. |
1875912-28-9 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-(4-hydroxyoxolan-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H12O5/c12-9-5-15-6-10(9)16-8-3-1-2-7(4-8)11(13)14/h1-4,9-10,12H,5-6H2,(H,13,14) |
InChI Key |
SGPWISSZWHGMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)OC2=CC=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
High Resolution Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution and the solid state.
While specific experimental 2D NMR data for 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid is not readily found in published literature, the application of these techniques would be crucial for its characterization.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would show correlations between adjacent protons on the benzoic acid ring and within the oxolane (tetrahydrofuran) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would map protons directly to their attached carbon atoms, providing definitive ¹H-¹³C one-bond correlations. This would be essential for assigning the carbon signals of both the aromatic ring and the oxolane moiety.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for connecting the different fragments of the molecule, for example, by showing a correlation from the proton on the ether-linked carbon of the oxolane ring to the carbons of the benzoic acid ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close to each other, which is vital for determining the molecule's stereochemistry and preferred conformation in solution.
No specific solid-state NMR (ssNMR) studies on this compound have been publicly documented. However, ssNMR would be the definitive method to study its solid-state properties, such as polymorphism—the ability to exist in multiple crystal forms. Different polymorphs can exhibit distinct physical properties. Furthermore, ssNMR could elucidate how individual molecules pack together in the crystal lattice and characterize intermolecular interactions, such as hydrogen bonding, that define the supramolecular assembly.
The use of isotopic labeling, for instance with ¹³C or ¹⁵N, has not been reported for this compound. This technique is typically employed when NMR spectra are overly complex or when specific pathways need to be traced. By selectively enriching a position in the molecule with a stable isotope, the corresponding signals in the NMR spectrum can be unambiguously identified, greatly simplifying spectral assignment.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy and for studying its fragmentation patterns to further confirm its structure.
While specific HRMS reports are scarce, the theoretical exact mass of this compound can be calculated. This value would be compared against an experimental measurement to confirm its elemental composition (C₁₁H₁₂O₅). The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental formulas. Analysis of the isotopic pattern, resulting from the natural abundance of isotopes like ¹³C, would further corroborate the proposed formula.
Table 1: Theoretical Mass Information for this compound
| Formula | Monoisotopic Mass |
| C₁₁H₁₂O₅ | 224.0685 u |
Detailed MS/MS fragmentation studies for this specific compound are not available. In such an experiment, the molecular ion of this compound would be isolated and then fragmented. The resulting fragment ions would provide valuable structural information. Expected fragmentation pathways could include the cleavage of the ether bond, losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, and fragmentation of the oxolane ring. Analyzing these fragments would allow for a piece-by-piece reconstruction of the molecule's structure, serving as a confirmation of the connectivity established by NMR.
X-ray Crystallography and Single-Crystal Diffraction Analysis
For chiral molecules, X-ray crystallography of a single crystal can unambiguously determine the absolute configuration of its stereocenters. In the case of this compound, which possesses chiral centers on the oxolane ring, this would be crucial for distinguishing between different stereoisomers. For instance, studies on related chiral compounds, such as (3R,4S)-4-[(3R,4R)-4-hydroxyoxolan-3-yl]oxyoxolan-3-ol, have utilized such methods to define their stereochemistry. nih.gov The determination of the absolute configuration is essential as different enantiomers and diastereomers of a compound can exhibit markedly different biological activities.
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal's stability and physical properties. For example, in the crystal structure of co-crystals involving m-hydroxybenzoic acid (a structural component of the target molecule), extensive hydrogen-bonded networks are observed, which stabilize the crystal lattice. doi.org Similarly, studies on 3-hydroxy-4-methoxybenzaldehyde single crystals highlight the significant role of C–H···O and O–H···O interactions in the crystal packing. nih.gov
A hypothetical data table for the crystallographic analysis of this compound, based on typical parameters found for related benzoic acid derivatives, is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Note: This table is illustrative and does not represent actual experimental data for the specified compound.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing molecular structure. These techniques measure the vibrational frequencies of bonds within a molecule, which are sensitive to the local chemical environment and conformation.
In the context of this compound, FTIR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-O stretches of the ether and alcohol, and various aromatic C-H and C=C vibrations. Studies on 3-hydroxybenzoic acid and 4-hydroxybenzoic acid have utilized these techniques to identify and assign their fundamental vibrational modes. nist.govnist.govnih.govnih.gov For instance, the IR spectrum of 4-hydroxybenzoic acid shows a characteristic acidic C=O stretching peak around 1663 cm⁻¹ and a phenolic -OH stretching peak around 1588 cm⁻¹. researchgate.net
The combination of experimental spectra with theoretical calculations, such as Density Functional Theory (DFT), can provide a more detailed assignment of vibrational modes and insights into intermolecular interactions like hydrogen bonding. nih.govnih.govmdpi.commdpi.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (Carboxylic acid) | 3200-2500 (broad) | FTIR, Raman |
| O-H stretch (Alcohol) | 3500-3200 (broad) | FTIR, Raman |
| C-H stretch (Aromatic) | 3100-3000 | FTIR, Raman |
| C-H stretch (Aliphatic) | 3000-2850 | FTIR, Raman |
| C=O stretch (Carboxylic acid) | 1725-1700 | FTIR, Raman |
| C=C stretch (Aromatic) | 1600-1450 | FTIR, Raman |
| C-O stretch (Ether, Alcohol, Acid) | 1300-1000 | FTIR, Raman |
Note: This table presents typical ranges and is for illustrative purposes.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization (if chiral)
Given that this compound is a chiral compound, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be invaluable for its stereochemical characterization in solution. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. While no specific chiroptical data exists for the target compound, this technique would be essential for distinguishing between its enantiomers and studying its conformational dynamics in different solvent environments.
Computational and Theoretical Chemistry Studies of 3 4 Hydroxyoxolan 3 Yl Oxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and charge distributions, which in turn determine the molecule's reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information about its molecular orbitals and charge distribution. rsc.orgbohrium.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller gap suggests that the molecule is more polarizable and reactive.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are representative and based on typical DFT calculations for similar aromatic carboxylic acids. Actual values would require specific calculations for this molecule.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies, including bond dissociation energies, reaction enthalpies, and activation barriers. cdnsciencepub.com
For this compound, ab initio calculations could be employed to precisely determine the energetics of various chemical processes. For example, they can be used to calculate the gas-phase acidity by determining the energy difference between the acid and its conjugate base. nih.gov These high-level calculations, while computationally more demanding than DFT, serve as a benchmark for less expensive methods and provide a deeper understanding of the molecule's intrinsic energetic properties. cdnsciencepub.com
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is particularly useful for exploring the conformational space of large molecules. By systematically rotating the rotatable bonds in this compound (e.g., the C-O bonds of the ether linkage and the C-C bond connecting the carboxylic group to the phenyl ring), a potential energy surface can be generated, revealing the low-energy, stable conformations. nih.gov
Molecular Dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. rsc.org An MD simulation of this compound would provide insights into its dynamic behavior, such as the flexibility of the oxolane ring and the rotational freedom of the substituent groups. nih.gov This information is crucial for understanding how the molecule might interact with a biological target, such as a receptor binding site.
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are used in computational chemistry to account for the effects of the solvent on the solute's structure, stability, and reactivity. ucl.ac.uk
For this compound, both explicit and implicit solvation models can be applied. In an explicit model, individual solvent molecules (e.g., water) are included in the simulation, allowing for a detailed analysis of specific solute-solvent interactions like hydrogen bonding. rsc.org Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. ucl.ac.uk These models are computationally less expensive and are often used to study how the solvent affects properties like conformational equilibria and electronic spectra.
Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.
DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. nih.govbohrium.com The calculated shifts, when compared to experimental data, can aid in the assignment of signals to specific atoms in the molecule. nih.gov Discrepancies between calculated and experimental shifts can sometimes reveal subtle conformational or electronic effects. nih.gov
The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated using DFT. researchgate.net These calculations provide a theoretical vibrational spectrum, where each peak corresponds to a specific molecular motion (e.g., stretching, bending, or twisting of bonds). nih.gov Comparing the calculated spectrum to the experimental one helps in assigning the observed absorption bands to their respective vibrational modes. aip.org
The electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum can be predicted using time-dependent DFT (TD-DFT). academie-sciences.fr These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions in the benzene (B151609) ring). nih.gov The predicted UV-Vis spectrum can help in understanding the electronic structure and chromophores within the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data | Interpretation |
| ¹H NMR | Aromatic protons: ~7.2-8.0 ppm; Oxolane protons: ~3.5-4.5 ppm; Carboxylic proton: >10 ppm | Provides information on the chemical environment of hydrogen atoms. |
| ¹³C NMR | Aromatic carbons: ~115-165 ppm; Carboxylic carbon: ~170 ppm; Oxolane carbons: ~60-80 ppm | Reveals the carbon skeleton of the molecule. |
| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch); ~3300 cm⁻¹ (O-H stretch); ~1250 cm⁻¹ (C-O stretch) | Identifies functional groups present in the molecule. |
| UV-Vis Spectroscopy | λmax ~280 nm | Corresponds to electronic transitions within the aromatic system. |
Note: These are representative values based on the expected functional groups and structure. Actual experimental values may vary.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, these methods can predict the pathways of its synthesis or degradation, providing insights that are often difficult to obtain through experimental means alone.
Reaction Mechanism Modeling: The study of reaction mechanisms using computational chemistry involves mapping the potential energy surface (PES) of a reacting system. This map charts the energy of the system as a function of the geometric arrangement of its atoms. Key points on the PES include local minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states.
For reactions involving substituted benzoic acids, such as esterification or decarboxylation, density functional theory (DFT) is a commonly employed method. For instance, in the synthesis of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, computational analysis helped to elucidate the reaction mechanism. The process involves pyridine (B92270) attacking the benzoyl chloride group, leading to a more electrophilic intermediate that is then attacked by the phenolic hydroxyl group of salicylic (B10762653) acid nih.gov. A similar approach could be used to model the formation of this compound, identifying the most likely sequence of bond-forming and bond-breaking events.
Transition State Characterization: A transition state (TS) is the highest energy point along the lowest energy path from reactants to products. Its structure and energy are critical for determining the kinetics of a reaction. Computationally, a transition state is characterized as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions.
The characterization of a transition state involves several steps:
Locating the TS: Algorithms are used to search for the saddle point on the PES.
Verifying the TS: Once a candidate structure is found, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified TS connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the TS to the corresponding reactant and product energy minima.
In a study on the synthesis of 3-(4-methoxyphenylazo)acrylic acid, charge distribution computations were used to analyze the reaction mechanism, suggesting that the reaction's course is dependent on the electronegativity of a specific carbon atom, which is influenced by substituents on the benzene ring nih.gov. This highlights how computational methods can pinpoint the electronic factors that govern reaction pathways and transition state stability.
Structure-Reactivity Relationship Studies through Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use computational descriptors to correlate the chemical structure of a molecule with its reactivity or physical properties. These descriptors are numerical values derived from the molecule's computed electronic and geometric structure.
For substituted benzoic acids, a primary area of study is the effect of the substituent on the acidity (pKa) of the carboxylic acid group. Computational descriptors provide a theoretical framework for understanding these effects, which are traditionally quantified by empirical parameters like Hammett constants psu.eduresearchgate.net.
Key Computational Descriptors: Several classes of descriptors are used to understand structure-reactivity relationships:
Electronic Descriptors: These relate to the electronic charge distribution in the molecule.
Atomic Charges: Methods like Mulliken, Löwdin, and Natural Population Analysis (NPA) assign partial charges to each atom. Studies have shown excellent correlations between the calculated charge on the atoms of the carboxylic acid group and the experimental pKa values of substituted benzoic acids psu.eduresearchgate.net. For example, the Löwdin charge on the entire carboxylic acid group, QL(COOH), has been shown to correlate very well with pKa psu.edu.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity researchgate.netbanglajol.info. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Thermodynamic Descriptors:
Proton Affinity (PA) and Gas Phase Acidity (ΔG°acid): These are direct computational measures of a molecule's acidity. DFT calculations have been shown to predict the gas phase acidity of substituted benzoic acids with good accuracy compared to experimental values nih.gov. The effect of a substituent, such as the (4-hydroxyoxolan-3-yl)oxy group, on the acidity can be quantified by calculating the change in Gibbs free energy for the deprotonation reaction.
Conceptual DFT Descriptors:
These descriptors, derived from the principles of Density Functional Theory, provide insights into global and local reactivity. They include electronegativity (χ), chemical hardness (η), and the Fukui function (f(r)). These have been successfully used to analyze the effect of substituents on the acidity of benzoic acids nih.gov.
The table below summarizes some key computational descriptors and their relevance, based on general studies of substituted benzoic acids. The specific values for this compound would require dedicated computational studies.
| Descriptor Group | Specific Descriptor | Relevance to Reactivity |
| Electronic | Atomic Charges (e.g., Löwdin, Mulliken) | Correlate with properties like pKa by quantifying electron-withdrawing/donating effects of substituents. psu.eduresearchgate.net |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netbanglajol.info | |
| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic or nucleophilic attack. | |
| Thermodynamic | Gas Phase Acidity (ΔG°acid) | Provides a direct measure of the intrinsic acidity of the molecule. nih.gov |
| Proton Affinity (PA) | Quantifies the ability of the conjugate base to accept a proton. | |
| Conceptual DFT | Electronegativity (χ) | Measures the tendency of the molecule to attract electrons. nih.gov |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | |
| Fukui Function (f(r)) | Indicates the most reactive sites within the molecule for nucleophilic or electrophilic attack. researchgate.net |
By calculating these descriptors for this compound and a series of related compounds, researchers could build robust models to predict its reactivity in various chemical environments and guide the design of new molecules with tailored properties.
Reactivity Profiles and Advanced Chemical Transformations
Reactions of the Carboxylic Acid Moiety
The benzoic acid group is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives. researchgate.net Its transformations are central to altering the compound's properties for various applications in medicinal and materials chemistry. researchgate.net
Esterification: The carboxylic acid can be readily converted into its corresponding esters through several established methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a primary route. iajpr.comyoutube.com To circumvent the use of strong mineral acids, which could potentially affect the oxolane ring, solid acid catalysts such as modified Montmorillonite K10 clay offer a solvent-free and efficient alternative for esterifying substituted benzoic acids. ijstr.org Another mild approach is the reaction with halogenated compounds, like alkyl halides, in a homogeneous liquid phase, often facilitated by a non-quaternizable tertiary amine. google.com
Amidation: Amide synthesis from the carboxylic acid moiety typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common strategies involve the use of coupling agents. For instance, reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the chemoselective amidation of both aliphatic and aromatic carboxylic acids under mild conditions. researchgate.net Alternatively, the carboxylic acid can be converted to an active ester intermediate, such as an N-hydroxysuccinimide ester, which then readily reacts with primary or secondary amines to form the desired amide. google.comnih.gov This two-step, one-pot procedure is highly efficient and selective.
| Transformation | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Reflux | Classic method; equilibrium-driven. iajpr.comyoutube.com | iajpr.comyoutube.com |
| Solid Acid Catalysis | Alcohol, Modified Montmorillonite K10 Clay, Heat | Solvent-free, high yield, reusable catalyst. ijstr.org | ijstr.org |
| Coupling Agent Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, CDI, Pyridazinyl Phosphate), Base, Room Temperature | Mild conditions, high chemoselectivity, good to excellent yields. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Active Ester Amidation | 1. N-Hydroxysuccinimide, DCC; 2. Amine (R'-NH₂) | Forms a stable intermediate, leading to clean amide formation. google.comnih.gov | google.comnih.gov |
The removal of the carboxyl group from the aromatic ring is a significant transformation that can lead to novel derivatives. Traditional decarboxylation of benzoic acids often requires harsh conditions, such as high temperatures (above 140 °C), which may not be compatible with the other functional groups in the molecule. d-nb.infogoogle.com
However, modern synthetic methods offer milder alternatives. A notable example is the photoinduced, copper-catalyzed decarboxylative hydroxylation, which can convert benzoic acids into phenols at temperatures as low as 35 °C. nih.govresearchgate.net This reaction proceeds through a radical decarboxylation mechanism enabled by a ligand-to-metal charge transfer (LMCT) in a copper carboxylate complex. d-nb.infonih.gov This pathway could transform 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid into 3-[(4-hydroxyoxolan-3-yl)oxy]phenol, providing a valuable synthetic intermediate.
Transformations of the Hydroxyl Group on the Oxolane Ring
The secondary alcohol on the saturated oxolane ring presents another key site for chemical modification, offering pathways to alter polarity and introduce new functionalities.
Oxidation: The secondary hydroxyl group can be oxidized to the corresponding ketone, yielding 3-[(4-oxooxolan-3-yl)oxy]benzoic acid . A variety of modern oxidative methods are available that offer high chemoselectivity, which is crucial to avoid over-oxidation or reaction at other sites. nih.gov For instance, catalytic systems like Fe(NO₃)₃·9H₂O/NaI in DMSO have been used to oxidize secondary benzylic alcohols. nih.gov While care must be taken to select a reagent that does not cleave the ether linkage or affect the aromatic ring, systems designed for the selective oxidation of secondary alcohols in polyfunctional molecules are well-documented. nih.govnih.gov
Reduction: While the hydroxyl group is already in a reduced state, the corresponding ketone formed from oxidation can be reduced back to the alcohol. This transformation is particularly relevant for stereoselective synthesis, where reducing agents could be employed to control the stereochemistry of the hydroxyl group, potentially yielding specific diastereomers of the parent compound.
The hydroxyl group is a versatile handle for derivatization to introduce a wide range of chemical functions. These reactions are often used to protect the alcohol, modify the molecule's physical properties, or prepare it for subsequent analytical characterization. researchgate.net
Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base to form esters.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions. researchgate.netnih.gov
Silylation: Conversion to a silyl (B83357) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-Butyldimethylsilyl chloride (TBDMSCl) to protect the hydroxyl group during other synthetic steps. researchgate.net
Fluorescent Labeling: Reaction with fluorescent tags such as dansyl chloride to create a derivative that can be detected with high sensitivity using UV light, a technique useful in analytical and biological applications. unomaha.eduresearchgate.net
| Reaction Type | Typical Reagents | Product Functional Group | Purpose / Application | Reference |
|---|---|---|---|---|
| Oxidation | Selective Oxidizing Agents (e.g., PCC, DMP) | Ketone | Synthesis of ketone analogue. | nih.gov |
| Acylation | Acyl Chloride (RCOCl), Pyridine (B92270) | Ester | Protection, functional modification. | researchgate.net |
| Sulfonylation | Tosyl Chloride (TsCl), Base | Sulfonate Ester (Tosylate) | Activation for nucleophilic substitution. | nih.gov |
| Silylation | TBDMSCl, Imidazole | Silyl Ether | Protection of hydroxyl group. | researchgate.net |
| Fluorescent Tagging | Dansyl Chloride, Base | Sulfonamide Ester | High-sensitivity detection. unomaha.eduresearchgate.net | unomaha.eduresearchgate.net |
Reactions Involving the Oxolane Ring System
The tetrahydrofuran (B95107) (oxolane) ring is generally a stable saturated ether. However, under specific conditions, it can participate in ring-opening or rearrangement reactions. These transformations are typically promoted by strong acids, Lewis acids, or electrophilic reagents. researchgate.net
For example, the ring-opening of tetrahydrofuran can be initiated by Lewis acids, leading to functionalized butyl chains. researchgate.net In the context of this compound, strongly acidic conditions could potentially cleave the ether linkage that constitutes the ring. Photochemical conditions have also been shown to mediate ring expansion reactions in related oxetane (B1205548) systems to form tetrahydrofurans, suggesting that the ring system is not inert to all forms of energy input. rsc.org More complex transformations, such as intramolecular benzannulation reactions, have been observed in related dihydrofuran systems, highlighting the potential for the oxolane ring to participate in advanced skeletal rearrangements under the right catalytic conditions. mdpi.com
Ring-Opening Reactions and Their Selectivity
The oxolan (tetrahydrofuran) ring, while generally stable, is susceptible to cleavage under specific, typically acidic, conditions. The regioselectivity of this ring-opening is influenced by the electronic effects of its substituents and the nature of the attacking nucleophile. Lewis acids are commonly employed to catalyze the cleavage of the C-O bonds in tetrahydrofuran and its derivatives. mdpi.com
Under acidic conditions, protonation of the ether oxygen within the THF ring would generate an oxonium ion intermediate. The subsequent nucleophilic attack can, in principle, occur at either C2 or C5 of the THF ring. However, in the case of this compound, the reaction is more complex. The cleavage of the C-O bond between the aromatic ring and the THF ring is generally difficult due to the stability of aryl ethers. Therefore, the more likely pathway involves the opening of the heterocyclic ring itself.
The reaction can be initiated by various Lewis acids or strong protic acids. For instance, acid chlorides in the presence of a Lewis acid catalyst like samarium(III) iodide (SmI₃) are effective in opening THF rings. tandfonline.com The presence of the 4-hydroxyl group in the target molecule can influence the reaction's course, potentially directing the cleavage or participating in intramolecular rearrangements following the initial opening. Theoretical studies on THF ring-opening highlight that the process is often initiated by the formation of a frustrated Lewis pair (FLP) with the ether oxygen, which lowers the activation energy for the cleavage. nih.gov
Table 1: Potential Conditions for Oxolan Ring-Opening and Expected Outcomes
| Reagent/Catalyst System | Reaction Type | Probable Site of Cleavage | Resulting Structure |
| HBr / Heat | Acid-catalyzed nucleophilic substitution | C-O bonds within the THF ring | Formation of a di-bromo alkoxy species |
| Acyl Chloride / Zn or SmI₃ tandfonline.com | Lewis acid-catalyzed opening | C-O bonds within the THF ring | Formation of a halo-ester derivative |
| Strong Acid (e.g., H₂SO₄) | Acid-catalyzed hydrolysis/rearrangement | C-O bonds within the THF ring | Potential formation of a substituted butanediol (B1596017) derivative |
Heterocycle Functionalization and Rearrangements
Beyond ring-opening, the tetrahydrofuran moiety offers several sites for functionalization and is susceptible to various molecular rearrangements. The secondary hydroxyl group at the C4 position is a primary site for reactions such as oxidation, esterification, or etherification.
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, yielding 3-[(4-oxooxolan-3-yl)oxy]benzoic acid, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Rearrangements: The substituted tetrahydrofuran ring can undergo rearrangements under certain conditions. For example, acid-catalyzed dehydration of the C4-hydroxyl could lead to the formation of a dihydrofuran derivative. More complex transformations, such as pinacol-type rearrangements, could be initiated if a carbocation is generated adjacent to the hydroxyl group. nih.gov The synthesis of functionalized tetrahydrofurans often involves the use of intermediates that undergo Sₙ2 ring closure or sigmatropic rearrangements, highlighting the versatility of this heterocyclic system. nih.gov Chiral 3-hydroxytetrahydrofuran, a key structural component of the molecule, is a valuable pharmaceutical intermediate, often synthesized from L-malic acid, indicating that the stereocenter at C3 offers a handle for stereospecific transformations. wikipedia.orggoogle.com
Aromatic Ring Reactivity and Functionalization
The reactivity of the benzoic acid ring is governed by the combined electronic effects of the meta-substituted ether linkage and the carboxyl group.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by two competing groups: the carboxyl group (-COOH) and the ether group (-OR).
Carboxyl Group (-COOH): This group is strongly electron-withdrawing and is a deactivating, meta-director. numberanalytics.com It directs incoming electrophiles to the C5 position.
Ether Group (-OR): The (4-hydroxyoxolan-3-yl)oxy group is an electron-donating group through resonance, making it an activating, ortho, para-director. organicchemistrytutor.comwikipedia.org It directs incoming electrophiles to the C2, C4, and C6 positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) | Minor Product(s) |
| Nitration | HNO₃ / H₂SO₄ | Substitution primarily at C6, C4, and C2 | Substitution at C5 |
| Halogenation | Br₂ / FeBr₃ | Substitution primarily at C6, C4, and C2 | Substitution at C5 |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally unfavorable due to deactivating -COOH group | - |
| Sulfonation | Fuming H₂SO₄ | Substitution primarily at C6, C4, and C2 | Substitution at C5 |
Regioselective C-H Bond Functionalization
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient route to modify aromatic rings with high regioselectivity. For benzoic acid derivatives, the carboxyl group can act as a directing group in transition-metal-catalyzed reactions, typically favoring ortho-functionalization.
However, recent studies have developed catalytic systems that can achieve meta-C-H functionalization of benzoic acids, often using a removable directing group or specific ligand/catalyst combinations. researchgate.netnih.gov For example, Pd(II)-catalyzed olefination and acetoxylation have been successfully directed to the meta position. nih.gov
In this compound, a catalyst could be directed by either the carboxyl group or the ether oxygen.
Carboxyl-Directed: A palladium catalyst coordinated to the carboxyl group would likely direct functionalization to the ortho positions, C2 and C6.
Ether-Directed: The oxygen of the ether linkage could also act as a directing group. Studies on 3-alkoxybenzoic acids have shown that rhodium catalysts can be directed by the ether substituent, leading to C-H activation at the position nearest to it (C2 or C4). mdpi.com
The ultimate regioselectivity would depend critically on the choice of metal catalyst, ligands, and reaction conditions, allowing for targeted modification at C2, C4, C5, or C6.
Table 3: Potential Regioselective C-H Functionalization Sites
| Catalytic System | Directing Group | Likely Position(s) of Functionalization |
| Pd(OAc)₂ / Ligand | Carboxylic Acid | C2, C6 |
| [Cp*RhCl₂]₂ / Oxidant mdpi.com | Ether Oxygen / Carboxylic Acid | C2, C4 or C6 |
| Pd(II) / Nitrile-based template nih.gov | Template-assisted | C5 |
Photochemical and Electrochemical Reactivity Studies
While specific experimental studies on the photochemical and electrochemical behavior of this compound are not widely reported, its reactivity can be inferred from its constituent functional groups.
Photochemical Reactivity: Aromatic carboxylic acids can undergo photochemical decarboxylation upon UV irradiation. The ether linkage and the secondary alcohol on the THF ring may also be susceptible to photochemical reactions. For instance, photoredox catalysis could potentially enable C-H functionalization at the Cα position of the ether or alcohol, similar to transformations seen in other complex alcohols. acs.org
Electrochemical Reactivity: The benzoic acid moiety can be electrochemically reduced. The aromatic ring itself is subject to electrochemical oxidation, and the presence of the electron-donating ether group would likely lower its oxidation potential compared to unsubstituted benzoic acid, making it more susceptible to oxidation. The secondary alcohol on the THF ring can be electrochemically oxidized to a ketone.
Degradation Pathways and Stability under Defined Chemical Conditions
The stability of this compound is influenced by conditions such as pH and the presence of oxidizing agents.
Hydrolysis: The molecule contains two types of ether linkages. The aryl ether bond connecting the THF ring to the benzene ring is generally robust and resistant to hydrolysis except under harsh conditions. The ether bonds within the THF ring are more susceptible to cleavage, particularly under strong acidic conditions which can lead to ring-opening, as detailed in section 5.3.1. mdpi.com Under neutral or basic conditions, the molecule is expected to be largely stable against hydrolysis.
Oxidation: The primary site for mild oxidation is the secondary alcohol at the C4 position of the oxolan ring, which would yield 3-[(4-oxooxolan-3-yl)oxy]benzoic acid. Stronger oxidizing agents could lead to more extensive degradation, including cleavage of the aromatic ring or oxidative cleavage of the C-C bonds within the heterocycle.
Synthesis and Chemical Characterization of Derivatives and Analogues
Design Principles for Structural Analogues Focusing on Chemical Properties
The design of structural analogues is guided by the goal of modulating chemical properties such as acidity, nucleophilicity, electrophilicity, and steric profile. These modifications are approached by systematically altering the three main components of the molecule: the benzoic acid moiety, the oxolane ring, and the ether linkage.
The benzoic acid ring is a primary target for modification to influence the electronic properties of the entire molecule. The acidity of the carboxylic acid, the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution, and the electron density of the ether linkage oxygen can be fine-tuned by introducing various substituents. nih.govmdpi.orgorganic-chemistry.org
Common synthetic strategies include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can introduce a wide range of functional groups at the positions ortho and para to the activating ether group. nih.govnih.gov For instance, nitration followed by reduction can yield aminobenzoic acid derivatives, providing a handle for further functionalization. nih.gov
Modification of the Carboxyl Group: The carboxylic acid can be converted into esters, amides, or acid halides. organic-chemistry.orgnih.gov Esterification with various alcohols can alter lipophilicity, while conversion to amides introduces hydrogen bonding capabilities and different steric demands. organic-chemistry.org
Nucleophilic Aromatic Substitution: On rings bearing strong electron-withdrawing groups, nucleophilic substitution can be employed to introduce alternative functionalities.
Table 1: Representative Modifications of the Benzoic Acid Moiety and Their Potential Chemical Effects
| Modification Type | Position on Ring | Example Substituent | Expected Effect on Carboxylic Acid pKa | Rationale |
|---|---|---|---|---|
| Halogenation | C2, C4, C6 | -Cl, -Br | Decrease | Inductive electron withdrawal stabilizes the carboxylate anion. |
| Nitration | C2, C4, C6 | -NO₂ | Decrease | Strong resonance and inductive electron withdrawal. |
| Alkylation | C2, C4, C6 | -CH₃ | Increase | Inductive electron donation destabilizes the carboxylate anion. |
| Acylation | C4 | -COCH₃ | Decrease | Resonance and inductive electron withdrawal. |
| Esterification | Carboxyl | -COOCH₃ | - | Masks the acidic proton, converting the acid to a neutral ester. |
| Amidation | Carboxyl | -CONH₂ | - | Masks the acidic proton, converting the acid to a neutral amide. |
The oxolane (tetrahydrofuran) ring offers numerous avenues for structural variation, impacting the molecule's stereochemistry and polarity. rsc.org A wide array of stereoselective methods has been developed for the synthesis of substituted tetrahydrofurans, which can be adapted to create analogues. rsc.orgrsc.org
Key strategies for modification include:
Varying Substituents: The hydroxyl group at the C4 position can be alkylated, acylated, or replaced with other functional groups such as amines or halogens. These changes directly affect the hydrogen bonding capacity and nucleophilicity of this part of the molecule.
Altering Ring Substitution Patterns: Synthetic routes like palladium-catalyzed reactions of γ-hydroxy alkenes or intramolecular cyclizations of functionalized diols allow for the preparation of tetrahydrofurans with different substitution patterns. rsc.org For example, analogues with substituents at the C2 or C5 positions can be synthesized to probe steric effects near the ether linkage. rsc.orgrsc.org
Ring Modification: While synthetically challenging, ring expansion from oxetanes or ring contraction from larger rings like dihydropyrans can provide access to analogues with different heterocyclic cores. rsc.orgbeilstein-journals.org Ring-opening reactions of the oxolane ring can also serve as a route to acyclic analogues. nih.gov
Table 2: Potential Structural Variations of the Oxolane Moiety
| Modification Site | Type of Variation | Potential New Functional Group | Synthetic Approach |
|---|---|---|---|
| C4-Hydroxyl | Alkylation/Acylation | -OCH₃, -OCOCH₃ | Williamson ether synthesis, Esterification |
| C4-Hydroxyl | Substitution | -NH₂, -F, -Cl | Mitsunobu reaction, Deoxyfluorination |
| C2/C5 Position | Alkylation/Arylation | -CH₃, -Ph | Pd-catalyzed cyclization of substituted alkenols rsc.org |
| C3/C4 Stereochem. | Inversion | (3R,4S), (3S,4R), etc. | Asymmetric synthesis, Chiral resolution |
| Ring Structure | Homologation | Dihydropyran | Ring-closing metathesis of an appropriate diene |
Replacing the central ether linkage with other functional groups like esters or amides is a fundamental strategy for creating analogues with distinct chemical properties. These linkages have different bond angles, rotational freedom, and electronic characteristics.
Ester Linkage: An ester linkage can be formed by reacting a hydroxybenzoic acid derivative with a suitable 3-hydroxyoxolane precursor under esterification conditions (e.g., Fischer, Steglich). This creates a 3-(acyloxy)benzoic acid scaffold.
The choice of linkage profoundly impacts the chemical stability of the molecule, with esters being susceptible to hydrolysis under basic or acidic conditions, while amides are generally more robust.
Parallel Synthesis and Combinatorial Chemistry Approaches
To efficiently explore the chemical space around the 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid scaffold, parallel synthesis and combinatorial chemistry techniques are highly valuable. rsc.orgrsc.org These methods allow for the rapid generation of large, focused libraries of analogues by systematically combining different building blocks. rsc.org
A common approach involves solid-phase synthesis, where one of the core fragments is attached to a resin support. For example, a protected 3-hydroxy-4-((tert-butyldimethylsilyl)oxy)oxolane could be synthesized and then coupled to a library of substituted 3-fluorobenzoic acids via nucleophilic aromatic substitution, with the benzoic acid moiety pre-attached to the solid support. Alternatively, a library of substituted benzoic acids could be activated and reacted in parallel with the oxolane fragment in a solution-phase array synthesis. The "split-and-pool" strategy can also be employed to generate vast one-bead-one-compound libraries for high-throughput screening of chemical properties. rsc.org
Structure-Reactivity Relationships within Analogue Series (purely chemical reactivity)
The systematic synthesis of analogue libraries enables the study of structure-reactivity relationships (SRR). From a purely chemical reactivity standpoint, these relationships correlate structural changes with measurable chemical properties.
Acidity (pKa): The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoic acid ring is expected to decrease the pKa of the carboxylic acid, making it more acidic. mdpi.org Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would increase the pKa. These effects can be quantified by titration and correlated with Hammett parameters for the substituents.
Nucleophilicity/Electrophilicity: Modifications to the oxolane ring, such as replacing the C4-hydroxyl with an amino group, would increase the local nucleophilicity. Conversely, converting the hydroxyl to a good leaving group (e.g., tosylate) would render the C4 position electrophilic and susceptible to nucleophilic attack.
Reaction Kinetics: The steric bulk of substituents on either the benzoic acid or the oxolane ring can influence the rates of reactions involving adjacent functional groups. For instance, bulky ortho substituents on the benzoic acid ring can hinder the kinetics of esterification or amidation at the carboxyl group.
Stereoisomer Synthesis and Characterization
The parent compound possesses two stereocenters at the C3 and C4 positions of the oxolane ring, meaning it can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The synthesis and characterization of stereoisomerically pure compounds are crucial as different stereoisomers can have distinct chemical and physical properties.
Methods for obtaining enantiomerically and diastereomerically pure analogues include:
Chiral Starting Materials: Utilizing enantiomerically pure starting materials, such as derivatives of D- or L-sugars, to construct the oxolane ring. rsc.org
Asymmetric Synthesis: Employing chiral catalysts or reagents to induce stereoselectivity during the formation of the oxolane ring or the creation of its stereocenters. rsc.org
Chiral Resolution: Synthesizing the compound as a racemic or diastereomeric mixture and then separating the isomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine for the carboxylic acid) followed by fractional crystallization, or by using chiral chromatography.
The characterization of individual stereoisomers requires techniques such as polarimetry to measure optical rotation and advanced NMR spectroscopy techniques (e.g., NOESY) to determine relative stereochemistry. Absolute stereochemistry is typically confirmed by X-ray crystallography of a suitable crystalline derivative.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for High-Purity Isolation and Characterization
Chromatography is fundamental for separating the target compound from reaction mixtures, byproducts, or contaminants, as well as for its detailed characterization.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis and purification of non-volatile, polar aromatic compounds like 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid. nih.gov The separation is typically achieved using a reversed-phase (RP) C18 column. nih.gov The mobile phase generally consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (e.g., with acetic acid or formic acid), which suppresses the ionization of the carboxylic acid group to ensure good peak shape and retention. nih.govjapsonline.com
Advanced detection methods are crucial for comprehensive analysis. A Photo Diode Array (PDA) or Diode Array Detector (DAD) can provide UV-Vis spectra for the analyte peak, aiding in peak purity assessment and identification by comparing the spectrum to a standard. nih.govuaic.ro Other detectors, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can be employed for quantification, especially if the compound has a poor chromophore.
Table 1: Example HPLC Parameters for Analysis of Aromatic Acids This table presents typical starting conditions for method development based on the analysis of similar phenolic and aromatic acids.
| Parameter | Value/Description | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Aqueous component; acid suppresses ionization of the analyte. japsonline.com |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic component to elute the compound from the column. japsonline.com |
| Gradient Elution | Start at 5-10% B, increase to 90-95% B over 20-30 min | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 - 40 °C | Controls viscosity and can improve peak shape and reproducibility. |
| Detector | PDA/DAD (e.g., scan 200-400 nm, monitor at ~254/280 nm) | Provides spectral data for identification and quantification. uaic.ro |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, stemming from the carboxylic acid and hydroxyl functional groups. lmaleidykla.lt Therefore, a derivatization step is required to convert these polar groups into less polar, more volatile esters and ethers. nih.govlmaleidykla.lt
Common derivatization techniques include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert both the carboxylic acid and hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) esters and ethers. lmaleidykla.lt This is a widely used method for making polar compounds amenable to GC analysis. lmaleidykla.lt
Esterification/Alkylation: The carboxylic acid can be converted to a methyl ester using reagents like diazomethane (B1218177) or by heating with methanol and an acid catalyst. The hydroxyl group may also be alkylated.
Once derivatized, the compound can be analyzed on a mid-polarity capillary column (e.g., 5% phenyl polysiloxane) with a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification. lmaleidykla.lt
The structure of this compound contains at least two stereocenters on the oxolan ring (at positions C3 and C4), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Distinguishing and separating these isomers is critical, as they can have different biological activities and properties. Chiral chromatography is the definitive method for this purpose.
This separation is achieved using a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs (e.g., coated or immobilized amylose (B160209) or cellulose (B213188) derivatives) are highly effective for a broad range of compounds and would be a primary choice for method development. whiterose.ac.uk Both normal-phase (e.g., hexane/isopropanol) and reversed-phase mobile phases can be employed depending on the specific CSP and analyte. The development of asymmetric synthesis routes for chiral tetrahydrofurans often relies on chiral HPLC to determine the enantiomeric excess (% ee) of the products. acs.orgresearchgate.net
Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Complex Mixture Analysis
For unambiguous identification and structural elucidation, especially within complex matrices, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of spectroscopy are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for analyzing compounds like this compound. mdpi.com After separation by HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. mdpi.com Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, yielding a characteristic fragmentation pattern that provides valuable structural information about the different parts of the molecule (e.g., the benzoic acid and the hydroxyoxolane moieties). mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Following the necessary derivatization as described in section 7.1.2, GC-MS provides high separation efficiency and detailed mass spectra. nih.gov The electron ionization (EI) typically used in GC-MS is a higher-energy technique that produces extensive fragmentation, resulting in a reproducible "fingerprint" mass spectrum that can be used for identification by comparison to spectral libraries.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For definitive, in-depth structural elucidation of unknown compounds or impurities in a mixture without prior isolation, LC-NMR is an unparalleled technique. After HPLC separation, the analyte flows through an NMR flow cell, where full sets of 1D and 2D NMR spectra (e.g., COSY, HSQC) can be acquired. This provides unambiguous confirmation of the chemical structure, including the connectivity of all atoms and stereochemical relationships.
Spectroscopic Quantification Methods for Research Studies (e.g., Quantitative NMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that can determine the concentration or purity of a substance without requiring an identical reference standard of the analyte. ox.ac.uk The signal intensity of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample.
For qNMR analysis of this compound, a certified internal standard of known concentration (e.g., maleic acid, dimethyl sulfone) is added to a precisely weighed sample. By comparing the integral of a well-resolved proton signal from the analyte to the integral of a signal from the internal standard, the exact quantity of the analyte can be calculated. ox.ac.uk Key parameters, such as ensuring a sufficient relaxation delay (D1) between scans, must be carefully optimized to obtain accurate results. ox.ac.uk
Furthermore, NMR can be used with Chiral Solvating Agents (CSAs) to determine enantiomeric purity. asdlib.org The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, which causes their corresponding signals in the NMR spectrum to have different chemical shifts, allowing for their integration and quantification. researchgate.netnih.gov
Development of Sensors and Probes for Detection of the Compound in Non-Biological Research Matrices
In research applications such as monitoring reaction kinetics or detecting the compound in environmental samples, custom sensors and probes offer the potential for real-time or high-throughput analysis. While specific sensors for this compound have not been reported, development could follow principles established for similar molecules.
Electrochemical Sensors: Electrodes modified with specific recognition elements could be designed for the electrochemical detection of the benzoic acid moiety.
Optical Probes/Sensors: Fluorescent probes that change their emission properties upon binding to the target compound could be developed. Research on biosensors for benzoic acid derivatives, for example, has shown that specific binding domains can be engineered to produce a fluorescent signal that correlates with the concentration of the analyte. frontiersin.orgnih.govnih.gov
Advanced Material-Based Sensors: Novel materials could be leveraged for detection. For instance, terahertz metasurface sensors have been designed for the label-free detection of benzoic acid, where the sensor's resonance dip is tuned to the fingerprint spectrum of the molecule. mdpi.comresearchgate.net Such an approach could theoretically be adapted for the target compound, providing a rapid and highly sensitive detection method in non-biological research matrices. mdpi.com
Potential Applications in Chemical Sciences and Materials Research
As a Versatile Building Block in Complex Organic Synthesis
There is no available research to confirm the use of 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid as a building block in complex organic synthesis.
No studies have been published that demonstrate the use of this compound as a precursor to advanced molecular architectures.
The utility of this compound in multi-component reactions has not been investigated in any known scientific studies.
Role in Supramolecular Chemistry and Self-Assembly
The role of this compound in supramolecular chemistry and self-assembly is currently unexplored in the scientific community.
No crystal structure data or studies on the intermolecular interactions of this compound are available to assess its potential in crystal engineering.
There are no published reports on the formation of cocrystals or inclusion complexes involving this compound.
Potential in Materials Science and Polymer Chemistry
The potential of this compound in materials science and polymer chemistry remains uninvestigated, with no relevant research findings available.
Applications in Analytical Chemistry as a Reference Standard or Derivatization Agent
In the field of analytical chemistry, well-characterized compounds serve crucial roles as reference standards and derivatizing agents to enhance the detection and separation of analytes.
Reference Standard: If this compound is identified as a metabolite of a pharmaceutical or an environmental contaminant, a pure, synthesized sample would be essential as a reference standard for its quantification in complex matrices using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Derivatization Agent: The carboxylic acid group can be activated to react with primary and secondary amines, or alcohols, to form stable amide or ester derivatives. This process is often used to improve the chromatographic behavior or the detectability of the target analytes. For example, derivatization can introduce a UV-absorbing or fluorescent tag, significantly lowering the limits of detection. The polarity of the hydroxyoxolane moiety could be advantageous for tailoring the solubility of the derivatives.
Chemical Tool for Probing Fundamental Reaction Mechanisms
The specific arrangement of functional groups in this compound makes it a potentially interesting substrate for studying fundamental reaction mechanisms.
Emerging Research Frontiers and Challenges
Integration with Flow Chemistry and Automated Synthesis
The synthesis of structurally complex molecules such as 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms. Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers significant advantages for reactions involved in the synthesis of tetrahydrofuran (B95107) and benzoic acid derivatives.
Key advantages of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety: Many synthetic steps may involve exothermic reactions or the use of hazardous reagents. The small reactor volumes in flow systems minimize the risk of thermal runaways and contain potentially dangerous materials more effectively.
Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.
Improved Efficiency and Scalability: Scaling up a reaction in a flow system is often a matter of running the system for a longer duration ("scaling out") rather than re-optimizing conditions for larger vessels. This facilitates a more seamless transition from laboratory-scale discovery to pilot-plant production.
Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures not easily or safely achievable in batch reactors, potentially unlocking novel, more efficient synthetic pathways.
A notable application of flow chemistry in a related area is the visible-light-mediated deoxygenative cyclization to form chiral tetrahydrofuran rings. nih.gov Researchers found that moving from a batch setup to a continuous-flow microreactor for the cyclization of a tartrate derivative not only reduced the reaction time from 7 days to 28 hours for a 1.0 mmol scale reaction but also increased the isolated yield from 54% to 73%. nih.gov This demonstrates the potential for significant process intensification.
Table 1: Comparison of Batch vs. Flow Synthesis for a Tetrahydrofuran-Forming Cyclization nih.gov
| Parameter | Batch Synthesis (1.0 mmol scale) | Flow Synthesis (Microreactor) |
|---|---|---|
| Reaction Time | 7 days | 28 hours |
| Isolated Yield | 54% | 73% |
| Key Advantage | Simpler initial setup | Higher yield, shorter time, facile upscaling |
The integration of these flow systems with automated purification and analysis units represents a move towards fully autonomous synthesis, which could accelerate the discovery and development of derivatives of this compound.
Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and process development. acs.orgnih.gov For a molecule like this compound, these computational tools offer powerful capabilities at multiple stages, from initial design to final synthesis.
De Novo Drug Design: AI models, particularly generative models, can explore the vast chemical space to design novel analogs of the parent compound. stmjournals.com By learning from large datasets of known bioactive molecules, these algorithms can propose new structures with potentially improved efficacy, selectivity, or pharmacokinetic properties.
Synthesis Prediction and Retrosynthesis: One of the most significant applications of AI in chemistry is in predicting synthetic routes. youtube.com Transformer-based neural network models, analogous to those used in language translation, can perform retrosynthesis by treating the product molecule as one "language" and the reactants as another. youtube.com These tools can suggest multiple viable synthetic pathways, helping chemists to identify the most efficient and cost-effective methods. youtube.com
Reaction Outcome and Yield Prediction: ML models are being trained on extensive datasets from electronic lab notebooks and chemical literature to predict the outcomes and yields of reactions under various conditions. youtube.comnd.edu This predictive power allows for the in silico optimization of reaction conditions before any experiments are conducted, saving time and resources.
Property Prediction: AI can predict critical physicochemical and pharmacokinetic properties of new molecules. acs.org For derivatives of this compound, this could include predicting solubility, binding affinity to a target protein, or metabolic stability, thereby guiding the selection of the most promising candidates for synthesis.
Table 2: Applications of AI/ML in the Lifecycle of this compound
| Application Area | AI/ML Tool/Technique | Potential Impact |
|---|---|---|
| Molecule Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel analogs with optimized properties. stmjournals.com |
| Synthesis Planning | Transformer Models (e.g., IBM RXN) | Automated retrosynthesis and prediction of viable reaction pathways. youtube.comyoutube.com |
| Reaction Optimization | Random Forests, Graph Neural Networks (GNNs) | Prediction of reaction yields and identification of optimal conditions. nd.edu |
| Property Prediction | Deep Neural Networks (DNNs), Support Vector Machines (SVMs) | Early-stage filtering of candidates based on predicted biological activity and ADME profiles. acs.org |
The primary limitation remains the need for large, high-quality, and well-structured datasets for training these models. As more data becomes available through automated experimentation and systematic data collection, the predictive accuracy and utility of these AI tools are expected to grow significantly. acs.org
Advanced In Situ Spectroscopic Monitoring of Reactions Involving the Compound
Understanding and controlling the complex reactions required to synthesize this compound necessitates advanced analytical techniques. Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the FDA, for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orglongdom.org In situ (in the reaction vessel) spectroscopy is a cornerstone of PAT.
For the synthesis of the target compound, particularly the formation of the ether linkage, in situ monitoring provides invaluable real-time data on reaction kinetics, intermediate formation, and endpoint determination.
In Situ Raman and FTIR Spectroscopy: Both Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for monitoring reaction progress. acs.orgrsc.orgnih.gov For instance, in an etherification reaction, FTIR could monitor the disappearance of a hydroxyl group peak and the appearance of a C-O-C ether stretch. Raman spectroscopy has been successfully used to monitor heterogeneous etherification reactions, providing quantitative data on the concentration of starting materials and products even in complex slurries. acs.orgacs.org
Real-Time Mechanistic Insights: Continuous monitoring allows for the creation of detailed reaction profiles, plotting concentration versus time. This data is crucial for understanding the reaction mechanism, identifying rate-limiting steps, and detecting the formation of transient intermediates or byproducts that might be missed by traditional offline analysis (e.g., HPLC). rsc.org
Improved Process Control and Safety: By knowing the precise state of the reaction at all times, operators can ensure the process stays within its defined design space, preventing batch failures and improving consistency. mt.comnih.gov For example, real-time endpoint detection can prevent over-processing, which might lead to impurity formation. acs.org
Table 3: Comparison of In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Strengths for Ether Synthesis Monitoring | Limitations |
|---|---|---|---|
| FTIR (Attenuated Total Reflectance) | Measures absorption of infrared light by molecular vibrations. | Highly sensitive to changes in functional groups (e.g., -OH, C=O). rsc.orgnih.gov | Water absorption can interfere; probe can be sensitive to fouling. |
| Raman Spectroscopy | Measures inelastic scattering of laser light by molecular vibrations. | Excellent for C-C and C-O bonds; insensitive to water; can be used in aqueous and heterogeneous mixtures. acs.orgacs.org | Fluorescence from impurities can be an issue; weaker signal than FTIR. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, allowing for unambiguous identification of all species. | Lower sensitivity and higher equipment cost compared to vibrational spectroscopy. |
The development of robust chemometric models to translate raw spectroscopic data into accurate concentration predictions is a key challenge, but successful implementation leads to a much deeper process understanding and control. acs.org
Exploration of Novel Catalytic Transformations Mediated by or Involving the Compound
The synthesis of the chiral tetrahydrofuran core and the formation of the ether linkage are prime targets for improvement through novel catalytic methods. Research is moving beyond classical stoichiometric reactions towards more efficient, selective, and sustainable catalytic transformations.
Asymmetric Catalysis for Tetrahydrofuran Synthesis: Achieving the correct stereochemistry in the tetrahydrofuran ring is critical. Modern synthetic methods increasingly employ enantioselective catalysis. For example, nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has been reported to produce chiral tetrahydrofurans in high yields (up to 99%) and with excellent enantioselectivity (>99:1 er). rsc.org Adapting such methods could provide a highly efficient route to the (3R,4S) or other specific stereoisomers of the 3-oxy-4-hydroxytetrahydrofuran precursor.
Catalytic C-O Bond Formation: The Williamson ether synthesis, a classical method for forming the ether bond, often requires harsh conditions (strong base, high temperatures) and can suffer from side reactions. Novel catalytic methods, such as palladium-catalyzed cross-coupling reactions, can form C-O bonds under milder conditions with greater functional group tolerance. organic-chemistry.org
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Chiral organocatalysts could potentially be employed to set the stereocenters in the tetrahydrofuran ring or to catalyze other transformations in the synthetic sequence, avoiding the use of potentially toxic or expensive metal catalysts.
The Compound as a Ligand or Catalyst: While primarily a target for synthesis, the structural motifs within this compound—specifically the hydroxyl group, the ether oxygen, and the carboxylic acid—could potentially act as coordinating sites for a metal center. This opens the possibility for designing novel chiral ligands or organocatalysts based on this scaffold for use in other unrelated catalytic transformations.
The exploration of these catalytic avenues is crucial for developing synthetic routes that are not only more efficient but also more environmentally benign ("greener") by reducing waste and energy consumption.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid?
- Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution reactions. For example, coupling the hydroxyoxolane moiety to the benzoic acid core using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous conditions. Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) may be required to prevent side reactions during synthesis. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the oxolane ring (δ 3.5–4.5 ppm for oxolane protons) and benzoic acid aromatic protons (δ 7.0–8.5 ppm).
- FT-IR : Identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (C₁₀H₁₀O₅; theoretical MW: 210.18).
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide the SDS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Methodological Answer :
- Catalysts : Screen palladium or copper catalysts for coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition risks.
- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. How do researchers resolve contradictions in solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Use USP/PhEur methods for solubility testing (e.g., shake-flask method at 25°C).
- Purity Assessment : Verify compound purity via HPLC (>95%) before testing.
- pH Adjustment : Test solubility in buffered solutions (pH 2–12) to account for ionization effects. Contradictions often arise from impurities or uncalibrated pH conditions .
Q. What strategies prevent decomposition during long-term storage?
- Methodological Answer :
- Storage Conditions : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize oxidation.
- Desiccants : Include silica gel packs to absorb moisture and prevent hydrolysis.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) to identify degradation pathways (e.g., ester hydrolysis) and refine storage protocols .
Q. How can computational modeling aid in predicting reactivity or biological activity?
- Methodological Answer :
- DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites on the molecule.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, toxicity, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Retrosynthetic analysis of 3-[(4-hydroxyoxolan-3-yl)oxy]benzoic acid](https://storage.googleapis.com/me-validations/24-08-2023/85055271-705a-4710-8594-554472c914e1.png)
